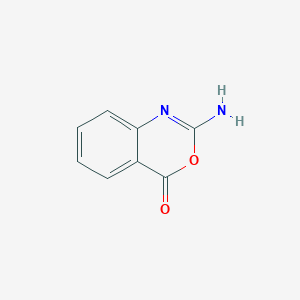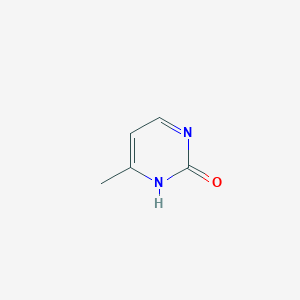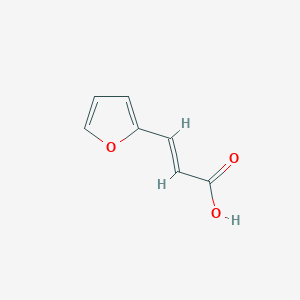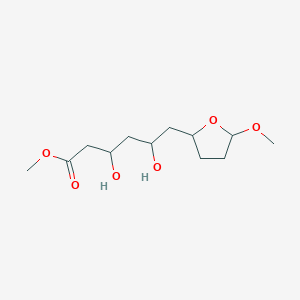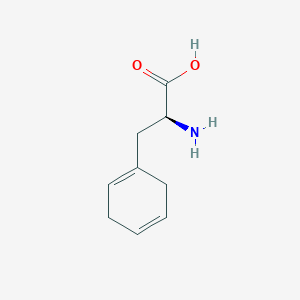![molecular formula C7H10N2NaO5S2+ B093050 Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate CAS No. 138-43-2](/img/structure/B93050.png)
Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate, also known as AMS, is a chemical compound that has been widely used in scientific research. It is a sulfonated dye that has a high affinity for proteins and nucleic acids, making it a valuable tool for various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate is based on its ability to bind to proteins and nucleic acids. Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate has a high affinity for proteins and nucleic acids, allowing it to bind to them and label them with a fluorescent tag. The binding of Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate to proteins and nucleic acids does not affect their function, making it a valuable tool for studying their interactions.
Biochemical and Physiological Effects:
Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate has been shown to have minimal biochemical and physiological effects. It does not affect the function of proteins or nucleic acids, and it is not toxic to cells at the concentrations used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate is its ability to label proteins and nucleic acids with a fluorescent tag without affecting their function. It is also relatively easy to use and has a high specificity for proteins and nucleic acids. However, Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate has some limitations. It is not suitable for use in vivo, as it cannot penetrate cell membranes. It is also not suitable for use in studies involving large proteins or nucleic acids, as it may not bind to them efficiently.
Zukünftige Richtungen
There are several future directions for the use of Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate in scientific research. One potential application is in the study of protein folding and misfolding. Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate can be used to label proteins with a fluorescent tag, allowing researchers to study the folding and misfolding of proteins in real-time. Another potential application is in the study of protein-protein interactions in vivo. New techniques are being developed to allow Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate to penetrate cell membranes, making it possible to study protein-protein interactions in live cells. Finally, Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate could be used in the development of new diagnostic tools for diseases such as cancer, where abnormal protein-protein interactions play a role.
Conclusion:
In conclusion, sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate, or Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate, is a valuable tool for scientific research. It has been widely used in the study of protein-protein and nucleic acid-protein interactions, and it has minimal biochemical and physiological effects. Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate has several advantages, including its ability to label proteins and nucleic acids with a fluorescent tag without affecting their function. However, Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate also has some limitations, including its inability to penetrate cell membranes and its limited use in studies involving large proteins or nucleic acids. Despite these limitations, Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate has several potential future directions, including the study of protein folding and misfolding, protein-protein interactions in vivo, and the development of new diagnostic tools for diseases such as cancer.
Synthesemethoden
The synthesis of Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate involves the reaction of 4-aminobenzenesulfonamide with formaldehyde and sodium sulfite. The resulting product is then treated with sodium nitrite to yield the final product, sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate. The chemical structure of Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate has been widely used in scientific research for various applications. One of the most common uses of Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate is in the study of protein-protein interactions. Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate can be used to label proteins with a fluorescent tag, allowing researchers to visualize and study the interactions between proteins in real-time. Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate has also been used in the study of nucleic acid-protein interactions, where it can be used to label nucleic acids with a fluorescent tag.
Eigenschaften
CAS-Nummer |
138-43-2 |
|---|---|
Produktname |
Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate |
Molekularformel |
C7H10N2NaO5S2+ |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
sodium;(4-sulfamoylanilino)methanesulfonate |
InChI |
InChI=1S/C7H10N2O5S2.Na/c8-16(13,14)7-3-1-6(2-4-7)9-5-15(10,11)12;/h1-4,9H,5H2,(H2,8,13,14)(H,10,11,12);/q;+1/p-1 |
InChI-Schlüssel |
VKZGVDCPGKEMEW-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC(=CC=C1NCS(=O)(=O)[O-])S(=O)(=O)N.[Na+] |
SMILES |
C1=CC(=CC=C1NCS(=O)(=O)[O-])S(=O)(=O)N.[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1NCS(=O)(=O)[O-])S(=O)(=O)N.[Na+] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silane, trimethyl[(7-phenoxyheptyl)oxy]-](/img/structure/B92967.png)

![Sodium [1,1'-biphenyl]-2-olate](/img/structure/B92972.png)
![1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B92974.png)
